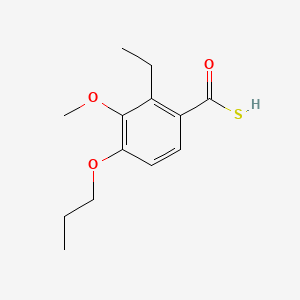
Benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester is an organic compound with a complex structure. It belongs to the class of benzoic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of methoxy, propoxythio, and ethyl ester functional groups attached to the benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester typically involves multiple steps. One common method is the esterification of 3-methoxy-4-propoxythiobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts such as solid acids or enzymes can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxythio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxythio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester involves its interaction with specific molecular targets. The methoxy and propoxythio groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but lacks the propoxythio group.
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but has a methyl ester group instead of an ethyl ester group.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Similar structure but has a hydroxy group instead of a propoxythio group.
Uniqueness
Benzoic acid, 3-methoxy-4-propoxythio-, O-ethyl ester is unique due to the presence of the propoxythio group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
CAS No. |
117666-91-8 |
|---|---|
Molecular Formula |
C13H18O3S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-4-propoxybenzenecarbothioic S-acid |
InChI |
InChI=1S/C13H18O3S/c1-4-8-16-11-7-6-10(13(14)17)9(5-2)12(11)15-3/h6-7H,4-5,8H2,1-3H3,(H,14,17) |
InChI Key |
RVHZEQAPVWWXID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C(=O)S)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


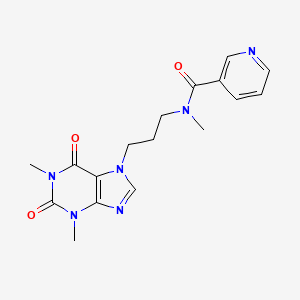

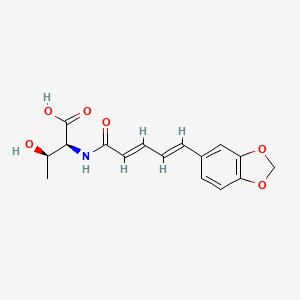
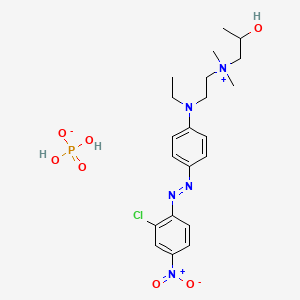
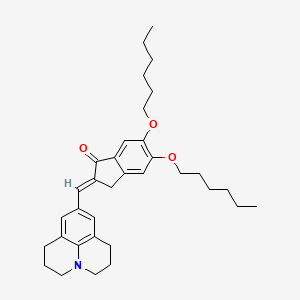
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
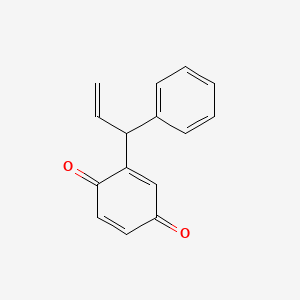
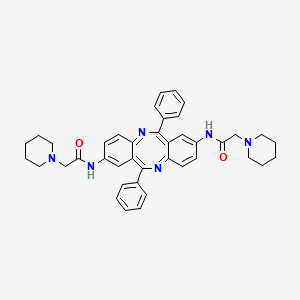
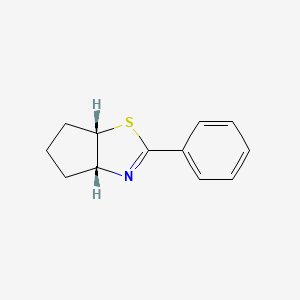
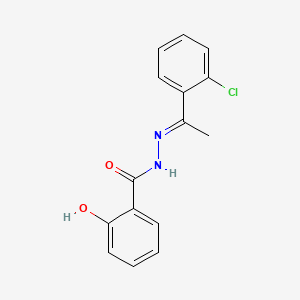
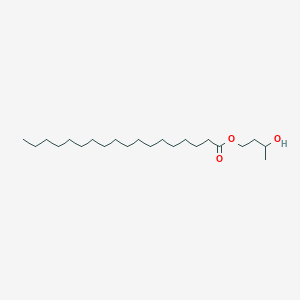

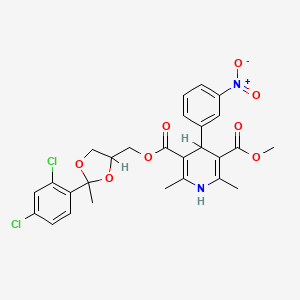
![butanedioic acid;2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]ethyl]piperazin-1-yl]ethanol](/img/structure/B12728225.png)
